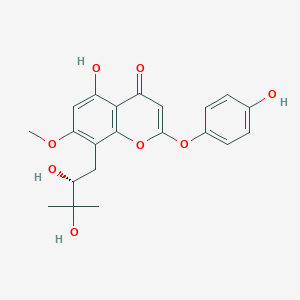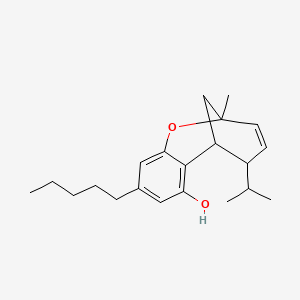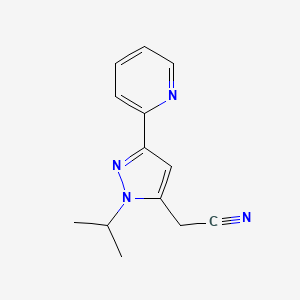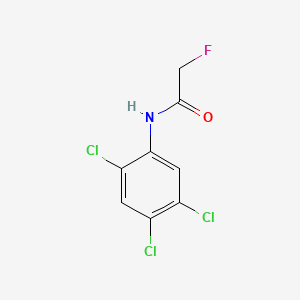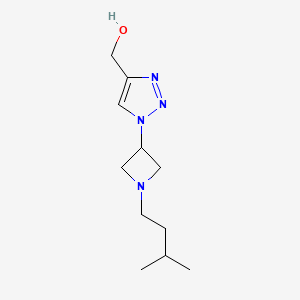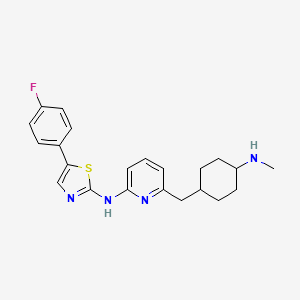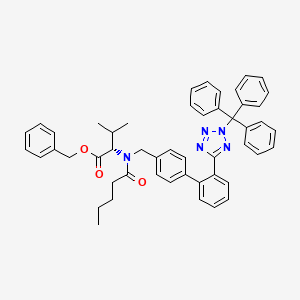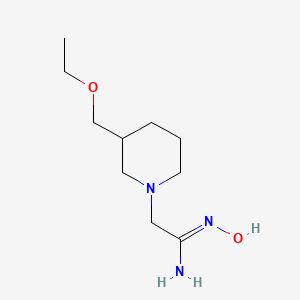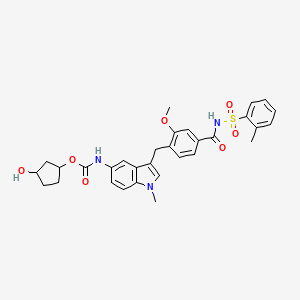
Glucomoringin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glucomoringin can be extracted from Moringa oleifera using various methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from plant extracts . The extraction process typically involves grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to HPLC for purification .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Moringa oleifera, followed by mechanical extraction and purification processes. The leaves, seeds, and other parts of the plant are harvested and processed to obtain the glucosinolate-rich extract. This extract is then purified using techniques such as HPLC to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Glucomoringin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme is commonly used to hydrolyze this compound into its active isothiocyanate form.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used to modify the chemical structure of this compound, although specific conditions and reagents depend on the desired outcome.
Major Products
The primary product of this compound hydrolysis is 4-(α-L-rhamnosyloxy)benzyl isothiocyanate (moringin), which exhibits significant biological activity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Glucomoringin exerts its effects primarily through its hydrolysis product, moringin. Moringin interacts with various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes . This compound also modulates phase 2 detoxification enzymes, contributing to its chemoprotective properties .
Vergleich Mit ähnlichen Verbindungen
Glucomoringin is unique among glucosinolates due to its additional sugar moiety, which enhances its stability and bioactivity . Similar compounds include:
Sulforaphane: Found in broccoli, known for its potent anticancer properties.
Glucoraphanin: Another glucosinolate from broccoli, which is a precursor to sulforaphane.
Sinigrin: Found in mustard seeds, known for its antimicrobial properties.
This compound stands out due to its unique structure and the specific health benefits associated with Moringa oleifera .
Eigenschaften
Molekularformel |
C20H28KNO14S2 |
|---|---|
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
potassium;[(E)-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethylidene]amino] sulfate |
InChI |
InChI=1S/C20H29NO14S2.K/c1-8-13(23)15(25)17(27)19(32-8)33-10-4-2-9(3-5-10)6-12(21-35-37(29,30)31)36-20-18(28)16(26)14(24)11(7-22)34-20;/h2-5,8,11,13-20,22-28H,6-7H2,1H3,(H,29,30,31);/q;+1/p-1/b21-12+;/t8-,11+,13-,14+,15+,16-,17+,18+,19-,20-;/m0./s1 |
InChI-Schlüssel |
OVFNULRBAJGUQL-FNPJROJFSA-M |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.[K+] |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
